2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, related compounds have been synthesized through various methods. For instance, 5H-imidazo[4,5-c]pyridines analogues were synthesized by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes .Scientific Research Applications
Hydrogen Peroxide Sensing
This compound has been utilized in the design of fluorescence probes for detecting hydrogen peroxide (H₂O₂) in living cells . The ability to monitor H₂O₂ is crucial due to its role in oxidative stress and cell signaling. Abnormal levels can lead to diseases such as cancer and cardiovascular disorders. The imidazo[4,5-c]pyridine derivative exhibits low toxicity, photostability, and good biocompatibility, making it an excellent candidate for real-time monitoring of H₂O₂.
Antimicrobial Activities
Imidazo[4,5-c]pyridine derivatives have shown promise in antimicrobial applications . Their structure allows for interaction with specific proteins, which can be harnessed to target and inhibit the growth of various bacterial strains. This is particularly relevant in the search for new treatments against resistant bacteria.
Antiviral Research
The structural features of imidazo[4,5-c]pyridine compounds, including the presence of a fluorophenyl group, contribute to their antiviral properties . They can be designed to interact with viral proteins, potentially leading to new therapies for viral infections.
properties
IUPAC Name |
2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXVIZQVJLSYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541191 | |
Record name | 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
CAS RN |
89075-43-4 | |
Record name | 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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